2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide
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Overview
Description
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide is a useful research compound. Its molecular formula is C13H17ClN2O4S and its molecular weight is 332.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Characterization
Research has been conducted on the synthesis and molecular characterization of compounds related to 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide, providing insights into their structural and chemical properties. Studies include the synthesis of sulfonamide compounds and their characterization using techniques such as FT-IR, NMR, UV-vis, and X-ray crystallography. These investigations are essential for understanding the molecular basis of the compound's activity and optimizing its properties for specific applications (Durgun et al., 2016).
Antimicrobial Activity
The antimicrobial properties of morpholine derivatives, including those related to this compound, have been extensively studied. These compounds have shown activity against a range of microorganisms, indicating their potential as antimicrobial agents. One study specifically investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. This research highlights the role of sulfonamide compounds in addressing the challenge of multidrug-resistant infections (Oliveira et al., 2015).
Anticancer Research
The anticancer potential of sulfonamide derivatives, including this compound and related compounds, has been a significant area of research. These studies have explored the cytotoxic activities of various sulfonamide derivatives against different cancer cell lines, including breast cancer and colon cancer cells. The findings suggest that some of these compounds exhibit promising anticancer activity, indicating their potential for development as anticancer agents (Ghorab et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular signaling pathways .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways, including those involved in signal transduction .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining its effectiveness as a therapeutic agent .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in gene expression and protein activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide .
Properties
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(14)13(17)15-11-3-2-4-12(9-11)21(18,19)16-5-7-20-8-6-16/h2-4,9-10H,5-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDFRKEEOEOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.